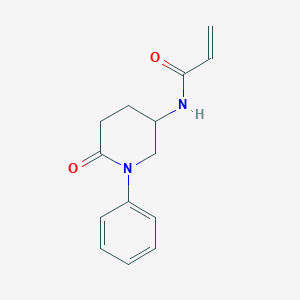![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/new.no-structure.jpg)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the family of heterocyclic compounds, which are known for their diverse chemical properties and broad applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step synthetic route. The process typically begins with the synthesis of the triazoloquinazoline core, followed by the introduction of the azepan-1-ylpropyl and phenyl groups through sequential condensation and cyclization reactions. These reactions are often carried out under controlled temperature and pH conditions, with the use of catalysts such as palladium or copper to facilitate the formation of the desired product. Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieving high yields and purity. Purification steps such as chromatography or recrystallization are often employed to isolate the target compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific transformation desired. Major Products: The major products formed from these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation reactions might lead to the formation of oxidized derivatives, while reduction reactions can yield reduced analogs of the parent compound.
Applications De Recherche Scientifique
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide has shown promise in various scientific research applications, including:
Chemistry
Its unique structure makes it a valuable compound for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
The compound may interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Its chemical properties could be leveraged in the development of new materials, such as polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves its interaction with specific molecular targets within cells. This compound is believed to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The precise molecular targets and pathways involved are still under investigation, but initial research indicates a potential role in modulating cellular signaling processes and enzyme activity.
Comparaison Avec Des Composés Similaires
Compared to other similar heterocyclic compounds, N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide stands out due to its unique combination of functional groups and structural features. This distinctiveness makes it an attractive candidate for further research and development. Similar compounds include other triazoloquinazoline derivatives, which share the triazoloquinazoline core but differ in their peripheral substituents and overall chemical properties.
It's fascinating how one compound can hold so much potential across different fields. Let me know if there's anything else you'd like to explore!
Propriétés
Numéro CAS |
902290-94-2 |
|---|---|
Formule moléculaire |
C29H34N8O |
Poids moléculaire |
510.646 |
Nom IUPAC |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
Clé InChI |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
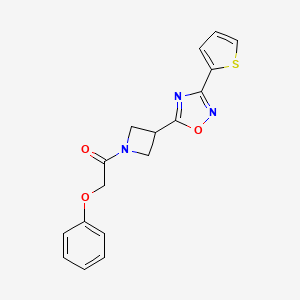
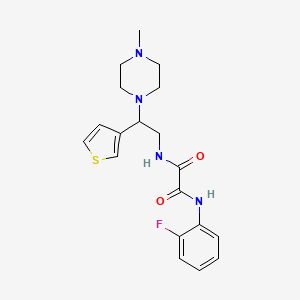
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
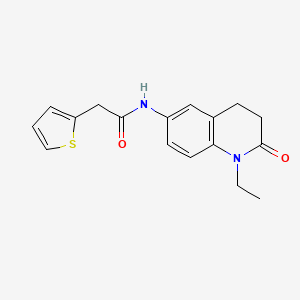
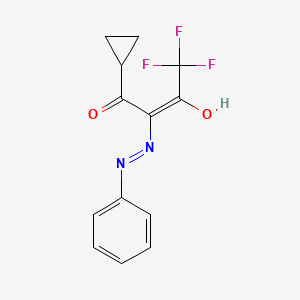
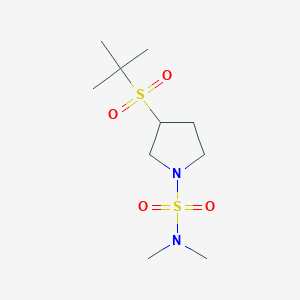
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

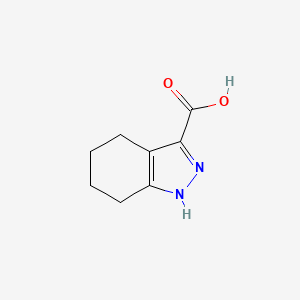
![3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2811400.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)
